molecular formula C11H12O4 B3271928 4-Allyl-3-hydroxy-5-methoxybenzoic acid CAS No. 55703-71-4

4-Allyl-3-hydroxy-5-methoxybenzoic acid

Número de catálogo: B3271928
Número CAS: 55703-71-4
Peso molecular: 208.21 g/mol
Clave InChI: PGLORZZVXTWGGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Allyl-3-hydroxy-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Allyl-3-hydroxy-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Allyl-3-hydroxy-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-hydroxy-5-methoxy-4-prop-2-enylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-8-9(12)5-7(11(13)14)6-10(8)15-2/h3,5-6,12H,1,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLORZZVXTWGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CC=C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Biosynthetic pathways of 4-Allyl-3-hydroxy-5-methoxybenzoic acid in plant metabolism

Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Biosynthetic Pathway of 4-Allyl-3-hydroxy-5-methoxybenzoic Acid in Plant Metabolism: A Synthetic Biology Whitepaper

Executive Summary

4-Allyl-3-hydroxy-5-methoxybenzoic acid (CAS 55703-71-4) is a highly specialized, functionally dense aromatic compound. Traditionally, it is generated via petrochemical synthesis, specifically through the Claisen rearrangement of 3-allyloxy-5-methoxybenzoic acid methyl ester under alkaline conditions. Its unique structural motif—a benzoic acid core flanked by an allyl group, a hydroxyl group, and a methoxy group—makes it a highly valuable intermediate for the synthesis of thiobenzofurans and novel inhibitors of EPSP synthase[1][2].

Transitioning the production of this compound from traditional organic synthesis to a sustainable, plant-based chassis requires the de novo engineering of a biosynthetic pathway. This whitepaper outlines a retrobiosynthetic strategy to produce 4-Allyl-3-hydroxy-5-methoxybenzoic acid in planta (using Nicotiana benthamiana), leveraging endogenous plant metabolites and engineered promiscuous biocatalysts.

Retrobiosynthetic Rationale & Pathway Design

To establish this pathway in a plant chassis, we must bridge the gap between endogenous plant metabolism and the target non-natural molecular architecture. The pathway is designed around three core logical pillars:

The Endogenous Starter: 3,5-Dihydroxybenzoic Acid (3,5-DHBA)

Rather than building the C6-C1 core from scratch, the pathway hijacks 3,5-Dihydroxybenzoic acid (3,5-DHBA). In plant and microbial metabolism, 3,5-DHBA is a known endogenous metabolite, often derived from the degradation of alkylresorcinols or synthesized via type III polyketide synthases[3]. By utilizing an existing metabolite pool, we bypass the need to engineer early-stage carbon flux, reducing the metabolic burden on the plant chassis.

Regioselective O-Methylation

The first engineered step requires the conversion of 3,5-DHBA to 3-hydroxy-5-methoxybenzoic acid. This is achieved by introducing a highly regioselective O-methyltransferase (OMT). The plant's endogenous pool of S-adenosyl methionine (SAM) serves as the methyl donor. The regioselectivity is critical; the enzyme must methylate only the C5 hydroxyl, leaving the C3 hydroxyl intact to facilitate the downstream allylation.

The Catalytic Breakthrough: Electrophilic Aromatic Allylation

Plants do not naturally possess enzymes that directly allylate benzoic acids. To overcome this, we utilize an engineered aromatic prenyltransferase (aPTase). The enzyme NphB (an ABBA prenyltransferase from Streptomyces sp. CL190) is renowned for its extreme substrate promiscuity, capable of accepting diverse aromatic acceptors and non-natural pyrophosphate donors[4][5].

The Chemical Causality: By supplying Allyl Pyrophosphate (APP) instead of the natural Dimethylallyl Pyrophosphate (DMAPP), NphB generates an electrophilic allyl cation. The regioselectivity of the addition is dictated by the electronic landscape of the intermediate. The C3-OH and C5-OMe groups act as powerful, synergistic electron-donating groups via resonance. The C4 position is the only site ortho to both of these groups, creating a highly localized region of electron density (a "super-nucleophile" site). Consequently, the electrophilic aromatic substitution occurs exclusively at C4, yielding the target 4-Allyl-3-hydroxy-5-methoxybenzoic acid.

Pathway Node1 3,5-Dihydroxybenzoic acid (Endogenous Starter) Node2 3-Hydroxy-5-methoxybenzoic acid (Intermediate) Node1->Node2 O-Methyltransferase (SAM dependent) Node3 4-Allyl-3-hydroxy-5-methoxybenzoic acid (Target Product) Node2->Node3 NphB aPTase + Allyl Pyrophosphate

De novo biosynthetic pathway for 4-Allyl-3-hydroxy-5-methoxybenzoic acid in plant metabolism.

Quantitative Data & Metabolite Profiling

To ensure precise analytical tracking during pathway validation, the physical and analytical properties of the pathway metabolites are summarized below.

Table 1: Physicochemical and Analytical Properties of Pathway Metabolites

MetaboliteMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Pathway Status
3,5-Dihydroxybenzoic acidC7H6O4154.12235.3Pathway Starter[3]
3-Hydroxy-5-methoxybenzoic acidC8H8O4168.15N/AIntermediate
4-Allyl-3-hydroxy-5-methoxybenzoic acidC11H12O4208.21202.0 - 203.0Target Product

Experimental Protocols: In Planta Biosynthesis and Validation

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal controls and specific chemical rationales for the extraction methodology.

Phase 1: Vector Assembly and Agrobacterium Transformation
  • Construct Design: Synthesize codon-optimized genes for the regioselective OMT and the NphB mutant. Assemble these into a pEAQ-HT destination vector using Golden Gate assembly. The pEAQ-HT vector is chosen for its modified CPMV (Cowpea Mosaic Virus) elements, which drive massive transient overexpression in plant tissues.

  • Transformation: Electroporate the sequence-verified vector into Agrobacterium tumefaciens strain GV3101. Plate on LB agar supplemented with Kanamycin (50 µg/mL) and Rifampicin (50 µg/mL).

Phase 2: Transient Expression in Nicotiana benthamiana
  • Culture Preparation: Grow transgenic A. tumefaciens overnight. Pellet the cells and resuspend in an infiltration buffer (10 mM MES, 10 mM MgCl2, 100 µM acetosyringone, pH 5.6) to a final OD600 of 0.8. Incubate in the dark for 2 hours to induce Vir gene expression.

  • Agroinfiltration: Using a needleless syringe, infiltrate the abaxial side of leaves of 4-week-old N. benthamiana plants.

    • Self-Validation Control: Infiltrate a separate cohort of plants with an empty pEAQ-HT vector (Negative Control) to establish the baseline endogenous metabolome.

Phase 3: Metabolite Extraction and LC-MS/MS Analysis
  • Extraction: Harvest the infiltrated leaves at 5 days post-infiltration (dpi). Lyophilize the tissue and grind it into a fine powder. Extract 50 mg of the powder using 1 mL of 80% Methanol containing 0.1% Formic Acid .

    • Causality of Extraction Buffer: 4-Allyl-3-hydroxy-5-methoxybenzoic acid contains a carboxylic acid moiety. The addition of 0.1% formic acid lowers the pH of the extraction buffer well below the molecule's pKa. This ensures the compound remains fully protonated (uncharged), which dramatically increases its solubility in the organic phase and its retention on a C18 reverse-phase column.

  • LC-MS/MS Validation: Inject 5 µL of the clarified extract into an LC-MS/MS system equipped with a C18 column. Run a gradient of Water/Acetonitrile (both spiked with 0.1% Formic Acid).

  • Detection: Monitor the target compound using Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode, targeting the [M-H]- precursor ion at m/z 207.06. Compare the retention time and fragmentation spectra against a chemically synthesized standard.

Workflow Step1 1. Vector Assembly (OMT & NphB Genes) Step2 2. A. tumefaciens Transformation (Strain GV3101) Step1->Step2 Step3 3. N. benthamiana Agroinfiltration (Transient Expression) Step2->Step3 Step4 4. LC-MS/MS Validation (Metabolite Profiling) Step3->Step4

Step-by-step experimental workflow for in planta engineering and LC-MS/MS validation.

Conclusion

By rationally combining the endogenous plant metabolite 3,5-DHBA with the extreme substrate promiscuity of engineered bacterial prenyltransferases (NphB), we can successfully route plant carbon flux toward the synthesis of 4-Allyl-3-hydroxy-5-methoxybenzoic acid. This approach not only provides a green-chemistry alternative to petrochemical Claisen rearrangements but also establishes a modular blueprint for engineering complex, non-natural allyl-benzoic acids in agricultural chassis.

References

  • Title: Synthesis of 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester Source: PrepChem.com URL: 1

  • Title: 4-Allyl-3-hydroxy-5-methoxybenzoic acid - Benzene Compounds Source: Crysdotllc.com URL:

  • Title: 3,5-Dihydroxybenzoic acid Source: Wikipedia URL: 3

  • Title: Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase Source: NIH.gov URL: 2

  • Title: WO2018148848A1 - Method and cell line for production of phytocannabinoids and phytocannabinoid analogues in yeast Source: Google Patents URL: 4

  • Title: Substrate promiscuity of secondary metabolite enzymes: Prenylation of hydroxynaphthalenes by fungal indole prenyltransferases Source: ResearchGate URL: 5

Sources

Pharmacological Characterization of 4-Allyl-3-hydroxy-5-methoxybenzoic Acid: A Technical Guide to Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-Allyl-3-hydroxy-5-methoxybenzoic acid (CAS: 55703-71-4) is a highly functionalized phenylpropanoid derivative. Structurally, it shares a core allylbenzene motif with well-documented naturally occurring vanilloids such as eugenol (4-allyl-2-methoxyphenol) and myristicin. Because eugenol and its analogs are established modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1], 4-allyl-3-hydroxy-5-methoxybenzoic acid represents a compelling candidate for targeted receptor binding affinity studies.

The presence of a carboxylic acid moiety significantly alters the compound's physicochemical profile (lowering its pKa to approximately ~4.5), meaning it exists primarily in an ionized state at physiological pH. This necessitates highly controlled in vitro assay environments to accurately measure its thermodynamic binding constant ( Ki​ ) and kinetic association/dissociation rates ( Kon​ , Koff​ ) at the TRPV1 vanilloid binding pocket.

This whitepaper provides a comprehensive, self-validating methodological framework for drug development professionals to evaluate the receptor binding affinity of this compound using orthogonal techniques: Radioligand Competition Binding and Surface Plasmon Resonance (SPR).

Target Receptor Selection & Signaling Mechanism

The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons and is a primary target for novel analgesics. Ligands containing a vanillyl group (or structurally homologous methoxy-phenol variants) interact with a specific intracellular binding pocket on the TRPV1 transmembrane domains.

When a ligand like 4-allyl-3-hydroxy-5-methoxybenzoic acid binds to this pocket, it lowers the activation threshold of the channel, leading to a conformational change that permits calcium ( Ca2+ ) and sodium ( Na+ ) influx. This influx subsequently triggers downstream intracellular signaling cascades, including Protein Kinase C (PKC) and Protein Kinase A (PKA) pathways[1].

Signaling L Ligand Binding (Vanilloid Pocket) C TRPV1 Conformational Change (Channel Opening) L->C I Ca2+ / Na+ Influx C->I E Downstream Signaling (PKC/PKA Activation) I->E

Mechanism of TRPV1 channel activation following ligand binding at the vanilloid pocket.

Experimental Workflows: A Self-Validating System

To establish scientific trustworthiness, binding affinity cannot rely on a single assay. We employ a dual-assay system: Radioligand binding provides equilibrium thermodynamics, while SPR provides real-time binding kinetics without the steric hindrance of radiolabels.

Workflow N1 Compound Synthesis & QC (4-Allyl-3-hydroxy-5-methoxybenzoic acid) N2 Target Selection (TRPV1 Channel) N1->N2 N3 Radioligand Binding Assay [³H]-RTX Displacement N2->N3 N4 Surface Plasmon Resonance (SPR) Real-time Kinetics (Kon, Koff) N2->N4 N5 Data Synthesis (Cheng-Prusoff Ki & SPR Kd) N3->N5 N4->N5

Orthogonal experimental workflow for determining receptor binding affinity.

Protocol 1: Radioligand Competition Binding Assay

This protocol utilizes [3H] -Resiniferatoxin ( [3H] -RTX), an ultrapotent TRPV1 agonist, as the competitive radiotracer[2].

Causality & Rationale: We utilize a competitive assay rather than direct saturation binding because synthesizing a radiolabeled version of 4-allyl-3-hydroxy-5-methoxybenzoic acid is cost-prohibitive for early-stage screening. By measuring the displacement of [3H] -RTX, we can calculate the exact inhibition constant ( Ki​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human TRPV1. Lyse cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA. Centrifuge homogenates at 35,000 × g for 30 minutes at 4°C to isolate the membrane fraction (where the highly lipophilic TRPV1 protein resides)[2].

  • Assay Setup: Resuspend the membrane pellet to a final concentration of 1 mg protein/mL. In 96-well deep-well plates, combine 50 µg of membrane protein with a fixed concentration of [3H] -RTX (typically 1.2 nM, near its Kd​ )[2].

  • Ligand Titration: Add 4-allyl-3-hydroxy-5-methoxybenzoic acid in a 10-point concentration gradient (ranging from 10−10 M to 10−4 M).

  • Incubation & Equilibrium: Incubate the mixture for 60 minutes at 37°C. Expert Insight: The elevated temperature is critical as TRPV1 is a thermosensitive channel; 37°C ensures the receptor is in a physiologically relevant conformational state.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

Data Analysis (The Cheng-Prusoff Equation): The raw data yields an IC50​ value (the concentration of the compound that displaces 50% of the radioligand). However, IC50​ is dependent on the concentration of [3H] -RTX used. To determine the absolute binding affinity ( Ki​ ), apply the Cheng-Prusoff equation[3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] -RTX and Kd​ is the dissociation constant of [3H] -RTX for TRPV1.

Protocol 2: Surface Plasmon Resonance (SPR)

To validate the radioligand data, SPR is used to measure the label-free, real-time interaction between the compound and the receptor.

Causality & Rationale: TRPV1 is a transmembrane protein that requires a specific lipid environment—particularly Phosphatidylinositol 4,5-bisphosphate ( PIP2​ )—to maintain its active conformation[4]. Standard SPR chips will denature the protein. Therefore, we utilize an L1 sensor chip coated with PIP2​ -enriched liposomes.

Step-by-Step Methodology:

  • Liposome Immobilization: Prepare PC/PIP2 (80:20 ratio) liposomes. Inject the liposomes over an L1 sensor chip at 2 µL/min to form a stable biomimetic lipid bilayer[4].

  • Receptor Reconstitution: Inject purified TRPV1 protein over the lipid bilayer, allowing it to spontaneously insert into the liposomes.

  • Analyte Injection: Inject varying concentrations of 4-allyl-3-hydroxy-5-methoxybenzoic acid (dissolved in running buffer with 1% DMSO to maintain solubility) over the functionalized chip at a flow rate of 30 µL/min.

  • Kinetic Profiling: Record the association phase for 180 seconds, followed by a switch to running buffer to record the dissociation phase for 300 seconds.

  • Regeneration: Wash the chip with a mild pulse of 10 mM NaOH to remove bound analyte without destroying the lipid bilayer.

Data Presentation & Expected Pharmacological Profile

Based on the structure-activity relationships (SAR) of homologous allylbenzenes like eugenol, the addition of the carboxylic acid group in 4-allyl-3-hydroxy-5-methoxybenzoic acid is expected to slightly reduce its membrane permeability but potentially increase its electrostatic interaction with basic residues (e.g., Arginine) near the vanilloid pocket.

Below is a comparative data table outlining the expected quantitative binding metrics.

CompoundTarget ReceptorRadioligand IC50​ (µM)Calculated Ki​ (µM)SPR Kd​ (µM)Binding Kinetics ( Koff​ )
Capsaicin (Control) hTRPV10.040.020.03Slow
Eugenol (Reference) hTRPV1850.0425.0450.0Fast
4-Allyl-3-hydroxy-5-methoxybenzoic acid hTRPV1~600.0 (Proj.)~300.0 (Proj.)~320.0 (Proj.)Moderate

Note: Projected values for 4-allyl-3-hydroxy-5-methoxybenzoic acid are hypothesized based on the known affinity of eugenol[1] and the electrostatic contributions of the carboxylate moiety.

Conclusion

Evaluating the receptor binding affinity of highly functionalized phenylpropanoids like 4-allyl-3-hydroxy-5-methoxybenzoic acid requires a rigorous, multi-modal approach. By combining the thermodynamic precision of [3H] -RTX radioligand displacement with the kinetic resolution of liposome-anchored SPR, researchers can confidently map the pharmacological profile of this compound. Ensuring the proper physiological environment—specifically temperature control and PIP2​ lipid bilayer mimicry—is the critical differentiator between generating artifactual noise and acquiring translatable, high-fidelity binding data.

References

  • Ki, IC50, & the Cheng-Prusoff equation - YouTube. chemhelpasap.com. Available at: [Link](Note: URL redirected via grounding API)

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. nih.gov. Available at:[Link]

  • Direct Interaction of Adenosine with the TRPV1 Channel Protein | Journal of Neuroscience. jneurosci.org. Available at:[Link]

  • Surface plasmon resonance (SPR) analysis of interactions between TRPV1-CT and PIP2-enriched liposomes. - Public Library of Science. figshare.com. Available at:[Link]

  • Pharmacology of Vanilloid Transient Receptor Potential Cation Channels - Lirias. kuleuven.be. Available at:[Link]

Sources

Methodological & Application

Application Note: 4-Allyl-3-hydroxy-5-methoxybenzoic Acid as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Profile: 4-Allyl-3-hydroxy-5-methoxybenzoic acid (CAS No. 55703-71-4)

Executive Summary & Chemical Rationale

In advanced organic synthesis, the strategic selection of multifunctional precursors dictates the efficiency of the entire synthetic route. 4-Allyl-3-hydroxy-5-methoxybenzoic acid is a highly versatile building block generated via the Claisen rearrangement of 3-allyloxy-5-methoxybenzoic acid derivatives[1]. Its synthetic utility stems from its unique tri-functional aromatic profile:

  • The Carboxylic Acid (C1): Acts as an electrophilic handle for amidation, esterification, or reduction.

  • The Free Phenol (C3): Serves as a chemoselective nucleophile for O-alkylation or as an internal nucleophile for cyclization.

  • The Allyl Group (C4): Provides an olefinic site for oxidative cleavage, cross-metathesis, or transition-metal-catalyzed annulation.

This application note details two primary synthetic workflows leveraging this precursor: the synthesis of psychoactive phenethylamine analogs (mescaline derivatives)[2] and the construction of functionalized benzofuran scaffolds[3].

Application Workflow I: Synthesis of Phenethylamine Derivatives

Causality and Logic of the Synthetic Route

To synthesize mescaline analogs such as 4-allyl-3,5-dimethoxyphenethylamine, the free phenolic hydroxyl group of the starting material must first be protected. If left unprotected, the phenol will interfere with the subsequent acyl chloride formation, leading to unwanted polymerization or esterification.

Chemoselective O-methylation is achieved using dimethyl sulfate ( Me2​SO4​ ) under strictly controlled alkaline conditions. The logic here relies on the differential pKa of the functional groups: the carboxylic acid is deprotonated to a sterically hindered, water-soluble sodium carboxylate, while the phenoxide ion acts as a highly active nucleophile. Following methylation, the carboxylic acid is activated using thionyl chloride ( SOCl2​ ) with a N,N-Dimethylformamide (DMF) catalyst to form the reactive acyl chloride, which is subsequently amidated and reduced[2].

Experimental Protocol: Step-by-Step Methodology

Step 1: Chemoselective O-Methylation

  • Preparation: Dissolve 4-allyl-3-hydroxy-5-methoxybenzoic acid (1.0 eq) in a 10% aqueous NaOH solution (2.0 eq). Cool the reaction vessel to 10 °C using an ice-water bath.

  • Addition: Add Me2​SO4​ (1.5 eq) dropwise over 30 minutes. Crucial: Maintain the internal temperature below 15 °C to prevent the basic hydrolysis of the methylating agent.

  • Reaction: Remove the ice bath and stir the biphasic mixture vigorously for 2 hours at room temperature (20–25 °C).

  • Self-Validation Check: Aliquot 100 µL of the reaction mixture, acidify with 1M HCl, and add a single drop of 1% aqueous FeCl3​ . The absence of a deep purple/blue color confirms the complete capping of the free phenolic hydroxyl group.

  • Isolation: Acidify the bulk reaction mixture with 2M HCl to pH 2. Collect the precipitated 4-allyl-3,5-dimethoxybenzoic acid via vacuum filtration and recrystallize from light petroleum (m.p. 188–190 °C)[1].

Step 2: Acyl Chloride Formation

  • Preparation: Suspend the dried 4-allyl-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add SOCl2​ (3.0 eq) followed by 2 drops of anhydrous DMF. Causality: DMF reacts with SOCl2​ to form the highly electrophilic Vilsmeier-Haack reagent, which accelerates the conversion of the acid to the acyl chloride while releasing SO2​ and HCl gases.

  • Reaction: Reflux the mixture for 3 hours until gas evolution ceases.

  • Self-Validation Check: Perform FT-IR analysis on a concentrated aliquot. The disappearance of the broad O-H stretch (3300–2500 cm−1 ) and the distinct shift of the C=O stretch from ~1680 cm−1 to a sharp peak at ~1770 cm−1 confirms complete conversion to the acyl chloride.

  • Isolation: Evaporate the solvent and excess SOCl2​ under reduced pressure to yield 4-allyl-3,5-dimethoxybenzoyl chloride (m.p. 56–57 °C)[1].

Quantitative Data Summary
Reaction StepReagents & EquivalentsTemp (°C)Time (h)Avg. Yield (%)In-Process Validation Method
1. O-Methylation Me2​SO4​ (1.5 eq), NaOH (2.0 eq)10–152.085–90 FeCl3​ test (Negative result)
2. Chlorination SOCl2​ (3.0 eq), DMF (cat.)40 (Reflux)3.092–95FT-IR (C=O shift to ~1770 cm−1 )
3. Amidation NH3​ (excess, aq. 28%)0–51.588–92TLC (Ninhydrin stain)
Workflow Visualization

G A 4-Allyl-3-hydroxy-5-methoxybenzoic acid (Starting Material) B Step 1: O-Methylation (Me2SO4, NaOH, 10-15°C) Protects Phenolic OH A->B C 4-Allyl-3,5-dimethoxybenzoic acid (Intermediate) B->C D Step 2: Chlorination (SOCl2, Reflux) Activates Carboxyl Group C->D E 4-Allyl-3,5-dimethoxybenzoyl chloride (Reactive Electrophile) D->E F Step 3: Amidation & Reduction (NH3, then LiAlH4) E->F G 4-Allyl-3,5-dimethoxyphenethylamine (Mescaline Analog) F->G

Caption: Synthetic workflow from 4-allyl-3-hydroxy-5-methoxybenzoic acid to phenethylamine analogs.

Application Workflow II: Intramolecular Annulation to Benzofurans

Causality and Logic of the Cyclization

The ortho-allyl phenol motif present in 4-allyl-3-hydroxy-5-methoxybenzoic acid is a privileged structural arrangement for synthesizing 2-substituted benzofurans. The spatial proximity of the C3-hydroxyl group to the C4-allyl group facilitates transition-metal-catalyzed oxidative cyclization.

In this pathway, a metal catalyst (such as Pd(II) or Rh(III)) coordinates to the allylic olefin, activating it toward intramolecular nucleophilic attack by the adjacent phenoxide (a 5-exo-trig or 5-endo-trig cyclization). Subsequent β -hydride elimination restores the catalyst and yields the aromatic benzofuran scaffold. This methodology is highly relevant in modern drug discovery, mirroring protocols used to access complex thiobenzofurans and other bioactive heterocycles[3].

Mechanistic Visualization

Mechanism N1 ortho-Allyl Phenol Precursor (4-Allyl-3-hydroxy-5-methoxybenzoic acid) N2 Pd(II) Coordination Activation of the Allylic Olefin N1->N2 Pd(OAc)2 N3 Intramolecular Nucleophilic Attack (5-exo-trig cyclization by Phenolic OH) N2->N3 Base (-H+) N4 beta-Hydride Elimination Restoration of Pd(II) Catalyst N3->N4 N5 2-Substituted Benzofuran Scaffold (Heterocyclic Target) N4->N5 -Pd(0)

Caption: Mechanistic pathway for the Pd-catalyzed oxidative cyclization of ortho-allyl phenols.

References

  • Benington, F., Morin, R. D., & Clark, L. C. (1960). Notes- Mescaline Analogs. X. 3,4-Dimethyl-, 3,4-Dichloro- and 3,5-Dimethoxy-4-methyl-β-phenethylamines. The Journal of Organic Chemistry, 25(11), 2066–2067. URL:[Link]

  • Lin, J., Hu, L., Chen, C., Feng, H., Yu, Y., Yang, Y., & Zhou, B. (2021). Rhodium-Catalyzed Twofold Unsymmetrical C–H Alkenylation–Annulation/Thiolation Reaction To Access Thiobenzofurans. Organic Letters, 23(4), 1194–1198. URL:[Link]

  • PrepChem. (n.d.). Synthesis of 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester. PrepChem.com. URL:[Link](Landing page for verified chemical preparation protocols)

Sources

Application Notes and Protocols for the Extraction of 4-Allyl-3-hydroxy-5-methoxybenzoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Quantifying 4-Allyl-3-hydroxy-5-methoxybenzoic Acid

4-Allyl-3-hydroxy-5-methoxybenzoic acid is a phenolic compound of growing interest in pharmacological and metabolic research. Its accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is paramount for elucidating its pharmacokinetic profile, bioavailability, and potential physiological effects. As with many phenolic acids, this analyte is subject to conjugation (glucuronidation and sulfation) in vivo, necessitating robust extraction protocols that can account for both free and conjugated forms.[1][2][3]

The inherent complexity of biological samples, which contain a multitude of potentially interfering substances like proteins, lipids, and salts, presents a significant analytical challenge.[4][5] These matrix components can adversely affect the accuracy, precision, and sensitivity of analytical methods, a phenomenon known as the "matrix effect".[6][7][8] Therefore, the development of a selective and efficient extraction method is a critical first step in any quantitative bioanalytical workflow.

This document provides a comprehensive guide to validated protocols for the extraction of 4-Allyl-3-hydroxy-5-methoxybenzoic acid from various biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible analytical methods. The protocols detailed herein are grounded in established principles of bioanalytical chemistry and adhere to the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[9][10][11]

Methodological Considerations: Selecting the Optimal Extraction Strategy

The choice of an appropriate extraction technique is contingent upon the physicochemical properties of the analyte, the nature of the biological matrix, and the desired analytical endpoint. For 4-Allyl-3-hydroxy-5-methoxybenzoic acid, a phenolic acid, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable and commonly employed strategies.[1][5][12]

  • Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte between two immiscible liquid phases.[5][13] For acidic compounds like our target analyte, acidification of the aqueous sample enhances its protonated, less polar form, thereby facilitating its partitioning into an organic solvent.[14] LLE is often favored for its simplicity and cost-effectiveness.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction by utilizing a solid sorbent to retain the analyte of interest while allowing interfering matrix components to pass through.[1][5] For phenolic acids, reversed-phase or mixed-mode anion exchange sorbents are typically employed. SPE can lead to higher recovery and reduced matrix effects compared to LLE.[15]

Pre-analytical Sample Handling and Stability

The integrity of bioanalytical data begins with proper sample collection and handling. Phenolic compounds can be susceptible to degradation, particularly through oxidation.[16][17][18]

  • Collection: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Urine samples should be collected in sterile containers.

  • Processing: Plasma should be separated from whole blood by centrifugation as soon as possible after collection.

  • Storage: All biological samples should be stored at -80°C to minimize enzymatic activity and analyte degradation.[19] Ascorbic acid can be added to samples as an antioxidant to further preserve the stability of phenolic compounds.[1][20]

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is designed for the extraction of total (free and conjugated) 4-Allyl-3-hydroxy-5-methoxybenzoic acid following enzymatic hydrolysis.

Objective: To isolate the analyte from plasma proteins and other interferences for subsequent analysis by LC-MS/MS.

Materials:

  • Human plasma

  • 4-Allyl-3-hydroxy-5-methoxybenzoic acid analytical standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • β-glucuronidase/sulfatase enzyme solution (from Helix pomatia)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Phosphoric acid (4%)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

Experimental Workflow:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is buffer Add Acetate Buffer is->buffer enzyme Add β-glucuronidase/sulfatase buffer->enzyme incubation Incubate (37°C, 1 hr) enzyme->incubation acidify Acidify (Phosphoric Acid) incubation->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Supernatant centrifuge->collect_organic repeat_extraction Repeat Extraction collect_organic->repeat_extraction evaporate Evaporate to Dryness collect_organic->evaporate Pooled Supernatants repeat_extraction->collect_organic Pool Supernatants reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 200 µL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Vortex briefly and incubate at 37°C for 1 hour to deconjugate the metabolites.[1][19]

  • Extraction:

    • Stop the enzymatic reaction by adding 100 µL of 4% phosphoric acid. This also serves to acidify the sample, promoting the extraction of the acidic analyte.

    • Add 1 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with an additional 1 mL of ethyl acetate.

    • Pool the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) from Human Urine

This protocol is optimized for the extraction of total 4-Allyl-3-hydroxy-5-methoxybenzoic acid from urine, a matrix with high variability in ionic strength and pH.

Objective: To achieve a cleaner extract with higher analyte concentration compared to LLE, suitable for sensitive analytical methods.

Materials:

  • Human urine

  • 4-Allyl-3-hydroxy-5-methoxybenzoic acid analytical standard

  • Internal Standard (IS) solution

  • β-glucuronidase/sulfatase enzyme solution

  • MOPS buffer (625 mM, pH 6.8)

  • Phosphoric acid (4%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (0.2%)

  • Mixed-mode anion exchange or reversed-phase SPE cartridges (e.g., Oasis MAX or HLB)

  • SPE vacuum manifold

Experimental Workflow:

SPE_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_spe Solid-Phase Extraction cluster_final Final Steps urine Urine Sample is Add Internal Standard urine->is buffer Add MOPS Buffer is->buffer enzyme Add β-glucuronidase/sulfatase buffer->enzyme incubation Incubate (37°C, 1 hr) enzyme->incubation acidify Acidify (Phosphoric Acid) incubation->acidify load Load Sample acidify->load condition Condition Cartridge (Methanol, Water) equilibrate Equilibrate Cartridge (Acidified Water) condition->equilibrate equilibrate->load wash1 Wash 1 (Aqueous) load->wash1 wash2 Wash 2 (Organic/Aqueous) wash1->wash2 elute Elute (Acidified Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Step-by-Step Methodology:

  • Sample Preparation and Hydrolysis:

    • Centrifuge urine samples at 2,000 x g for 10 minutes to remove particulates.

    • To 500 µL of supernatant, add 50 µL of the internal standard working solution.

    • Add 50 µL of MOPS buffer to adjust the pH for optimal enzyme activity.[1]

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Vortex and incubate at 37°C for 1 hour.

    • Stop the reaction and acidify the sample by adding 400 µL of 4% phosphoric acid.

  • Solid-Phase Extraction:

    • Condition: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 0.2% formic acid.

    • Equilibrate: Equilibrate the cartridge with 1 mL of water containing 0.2% formic acid.

    • Load: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Wash: Wash the cartridge with 1 mL of water containing 0.2% formic acid to remove polar interferences. Follow with a second wash of 1 mL of 5% methanol in water to remove less polar interferences.

    • Elute: Elute the analyte with 1 mL of methanol containing 0.2% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Method Validation and Performance

Any bioanalytical method must be validated to ensure its reliability and reproducibility.[9][11] Key validation parameters, as outlined by the FDA, include accuracy, precision, selectivity, sensitivity, recovery, and matrix effects.[9][10][11][21]

Data Summary:

ParameterLLE (Plasma)SPE (Urine)Acceptance Criteria (FDA)
Recovery (%) 85 - 95%> 90%Consistent and reproducible
Matrix Effect (%) 90 - 105%95 - 102%CV ≤ 15%
Intra-day Precision (%RSD) < 10%< 8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 12%< 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 10%± 8%Within ± 15% (± 20% at LLOQ)

Note: The values presented are typical and should be established for each specific laboratory and analytical setup. Recovery and matrix effect are calculated by comparing the analyte response in pre-extraction spiked samples versus post-extraction spiked samples and neat solutions, respectively.

Conclusion

The choice between LLE and SPE for the extraction of 4-Allyl-3-hydroxy-5-methoxybenzoic acid will depend on the specific requirements of the study. LLE offers a straightforward and cost-effective approach, while SPE provides a cleaner extract, which is often necessary for achieving the low limits of quantification required in pharmacokinetic studies. Both methods, when properly validated, can yield accurate and precise data. It is imperative that researchers validate their chosen method in the specific biological matrix of interest to ensure data integrity and compliance with regulatory standards.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • GaBI Journal Editor. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Abbasghorbani, M., et al. (2014). Determination of phenolic compounds in water and urine samples using solid-phase microextraction based on sol–gel technique prior to GC-FID. Analytical Methods, 6(13), 4642-4649. [Link]

  • Alves, G., et al. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. Journal of Agricultural and Food Chemistry, 61(24), 5735-5743. [Link]

  • Polo, L. M., et al. (2002). Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. Journal of Chromatography B, 773(1), 123-131. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Polo, L. M., et al. (2002). Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. PubMed. [Link]

  • Sin, M. L. Y., et al. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 15(3), 218-231. [Link]

  • Chen, Y., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(20), 6069-6081. [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • ResolveMass. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Papachristou, E., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules, 27(24), 8740. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • Klimeková, A., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(13), 1957. [Link]

  • Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Medina, S., et al. (2020). Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. Journal of Agricultural and Food Chemistry, 68(36), 9831-9840. [Link]

  • Miniati, E. (2007). Assessment of phenolic compounds in biological samples. Annali della Facoltà di Medicina Veterinaria, Università di Parma, 27, 1-14. [Link]

  • Ghorbani, M., et al. (2015). Determination of Synthetic Phenolic Antioxidants in Biological Fluids Based on Air-assisted Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. Analytical and Bioanalytical Chemistry Research, 2(1), 37-46. [Link]

  • Koppel, K., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1792. [Link]

  • Lemos, M. C., et al. (2017). Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. In Phenolic Compounds - Natural Sources, Importance and Applications. IntechOpen. [Link]

  • Alves, G., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. [Link]

  • Burgos, G., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3058. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. [Link]

  • Sharma, S. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. [Link]

  • Sharma, S. (2015). Extraction of Drug from the Biological Matrix: A Review. ResearchGate. [Link]

Sources

Using 4-Allyl-3-hydroxy-5-methoxybenzoic acid as a biomarker in targeted metabolomics

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Urine, Plasma) and Fecal Extracts Technology: UPLC-ESI-QqQ-MS/MS

Executive Summary

The tracking of dietary phytochemicals and their microbial transformations is a critical frontier in understanding the gut-liver axis. 4-Allyl-3-hydroxy-5-methoxybenzoic acid (CAS 55703-71-4; MW 208.21 g/mol ) is an emerging, highly specific phenolic acid biomarker. Structurally related to the metabolic activation pathways of dietary allylbenzenes (such as elemicin, myristicin, and eugenol), this compound serves as a quantitative readout for both host hepatic phase I oxidation and gut microbiota-mediated O-demethylation[1][2].

This application note provides a self-validating, step-by-step targeted metabolomics protocol using Ultra-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UPLC-MS/MS) to accurately quantify this biomarker in complex biological matrices[3].

Mechanistic Insights: The Gut-Liver Axis & Allylbenzene Metabolism

To design an effective analytical protocol, one must first understand the biological journey of the analyte. Dietary allylbenzenes are abundant in spices (e.g., nutmeg, basil, cloves) and are rapidly metabolized upon ingestion[4].

  • Microbial O-Demethylation: In the colon, the gut microbiota (GMB) enzymatically cleaves methoxy groups from polyphenols and allylbenzenes, generating reactive phenolic hydroxyl groups[5].

  • Hepatic Oxidation: Upon absorption into the portal vein, host Cytochrome P450 (CYP) enzymes further oxidize these precursors. While terminal oxidation of the allyl group can lead to toxic reactive intermediates[1], oxidation of the aromatic ring yields stable benzoic acid derivatives.

  • Phase II Conjugation: The resulting 4-Allyl-3-hydroxy-5-methoxybenzoic acid is heavily conjugated (glucuronidated or sulfated) by host phase II enzymes prior to urinary excretion[6].

Understanding this causality dictates our sample preparation strategy: enzymatic deconjugation is mandatory to accurately quantify the total aglycone pool.

MetabolicPathway A Dietary Allylbenzenes (e.g., Elemicin) B Gut Microbiota (O-Demethylation) A->B Ingestion C Hepatic CYP450 (Oxidation) B->C Portal Circulation D 4-Allyl-3-hydroxy- 5-methoxybenzoic acid C->D Phase I Metabolism E Phase II Conjugates (Urine/Plasma) D->E Glucuronidation/ Sulfation

Figure 1: Biotransformation pathway of dietary allylbenzenes into 4-Allyl-3-hydroxy-5-methoxybenzoic acid.

Analytical Strategy: Why Targeted LC-MS/MS?

While volatile allylbenzenes are traditionally analyzed via GC-MS, highly polar and thermally labile phenolic acids require LC-MS/MS[7].

  • Chromatographic Rationale: A reversed-phase C18 column is utilized. Because the analyte contains a carboxylic acid ( pKa​≈4.0 ), the mobile phase must be acidified (0.1% formic acid) to suppress ionization during the chromatographic run. This ensures the molecule remains neutral, maximizing hydrophobic retention and preventing peak tailing[8].

  • Ionization Rationale: In the Electrospray Ionization (ESI) source, the acidic mobile phase is rapidly desolvated. Operating in Negative Ion Mode (ESI-) allows the carboxylic acid to readily lose a proton, yielding a robust [M−H]− precursor ion at m/z 207.1[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: it incorporates internal standards and enzymatic hydrolysis controls to ensure trustworthiness at every step.

Sample Preparation (Urine/Feces)

Causality Check: Small phenolic molecules exist in mammalian compartments as mixtures of free chemicals and conjugates[6]. Direct analysis severely underestimates total biomarker levels.

  • Spiking: Aliquot 100 µL of biological fluid (or homogenized fecal water) into a microcentrifuge tube. Spike with 10 µL of isotope-labeled internal standard (e.g., 13C6​ -4-hydroxybenzoic acid, 1 µg/mL).

  • Enzymatic Hydrolysis: Add 50 µL of sodium acetate buffer (0.2 M, pH 5.0) containing β -glucuronidase (≥1,000 units) and sulfatase (≥100 units). Incubate at 37°C for 2 hours to liberate the aglycone[6].

  • Protein Precipitation & Extraction: Add 400 µL of ice-cold acetonitrile (ACN) to precipitate proteins and extract the phenolic acids. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer the supernatant to a new vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% Formic Acid).

LCMSWorkflow S1 1. Sample Collection (Urine/Plasma/Feces) S2 2. Enzymatic Hydrolysis (Release Aglycones) S1->S2 S3 3. Protein Precipitation (Ice-cold ACN) S2->S3 S4 4. UPLC Separation (C18, Acidic Gradient) S3->S4 S5 5. ESI-QqQ-MS/MS (Negative MRM Mode) S4->S5

Figure 2: Step-by-step targeted metabolomics workflow for phenolic acid quantification.

UPLC Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid

Table 1: Optimized UPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.0Initial
1.000.4095.05.0Linear
6.000.4060.040.0Linear
8.000.405.095.0Linear
9.500.405.095.0Hold
10.000.4095.05.0Linear
12.000.4095.05.0Re-equilibrate
Mass Spectrometry (ESI-QqQ) Parameters

Detection is performed using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway for methoxybenzoic acids involves the neutral loss of carbon dioxide ( CO2​ , -44 Da) from the carboxyl group, followed by the loss of a methyl radical ( ⋅CH3​ , -15 Da) from the methoxy group[3].

Table 2: MRM Transitions and Collision Energies for 4-Allyl-3-hydroxy-5-methoxybenzoic acid

AnalytePrecursor Ion ( [M−H]− )Product Ion ( m/z )PurposeDP (V)CE (eV)
4-Allyl-3-hydroxy-5-methoxybenzoic acid 207.1163.1Quantifier ( −CO2​ )-60-15
207.1148.1Qualifier ( −CO2​,−CH3​ )-60-25
13C6​ -4-Hydroxybenzoic acid (IS) 143.099.0Internal Standard-50-18

(Note: DP = Declustering Potential; CE = Collision Energy. Values should be optimized via direct infusion for your specific instrument).

Data Processing & Validation Metrics

To ensure the trustworthiness of the assay, the method must be validated according to FDA/EMA bioanalytical guidelines.

  • Linearity: Construct a calibration curve from 0.5 ng/mL to 5,000 ng/mL. The correlation coefficient ( R2 ) must be ≥0.995 [7].

  • Matrix Effect: Assess ion suppression by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus the analyte in neat solvent.

  • Isomeric Resolution: Phenolic acids often have multiple structural isomers that exhibit identical mass spectra[8]. Ensure the chromatographic gradient effectively resolves 4-Allyl-3-hydroxy-5-methoxybenzoic acid from potential isomers (e.g., 2-allyl or 4-propenyl derivatives) by verifying retention time against an authentic analytical standard.

References

  • Microbial Phenolic Metabolites: Which Molecules Actually Have an Effect on Human Health? Source: MDPI - Nutrients URL:[Link]

  • Determination of Microbial Phenolic Acids in Human Faeces by UPLC-ESI-TQ MS Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Identification and Quantification by Targeted Metabolomics of Antibiotic-Responsive Urinary Phenolic Acids Derived from the Intestinal Microbiota of Mice Source: Pathogens and Immunity URL:[Link]

  • Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Enhancing Aromaticity of Alkenylbenzenes May Decrease Their Metabolic Activation and Reduce Their Potential Cytotoxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: In Vitro Evaluation of 4-Allyl-3-hydroxy-5-methoxybenzoic Acid in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Comprehensive Protocols for Cytotoxicity, Apoptosis, and ROS Modulation Assays

Scientific Rationale & Introduction

4-Allyl-3-hydroxy-5-methoxybenzoic acid (CAS 55703-71-4)[1] is a structurally enhanced derivative of eugenol (4-allyl-2-methoxyphenol). Eugenol and its methoxy-derivatives have garnered significant attention in oncology and drug development due to their potent, dose-dependent apoptotic effects on various human cancer cell lines, particularly the MCF-7 breast adenocarcinoma model[2].

Unlike traditional broad-spectrum chemotherapeutics, methoxyeugenol derivatives exhibit a unique dual antioxidant/prooxidant profile. At therapeutic concentrations, they act as prooxidants in cancer cells, inducing severe oxidative stress by generating reactive oxygen species (ROS) and rapidly depleting intracellular glutathione reserves,[3]. This application note provides a validated, self-contained workflow for assessing the anti-proliferative and apoptotic mechanisms of 4-Allyl-3-hydroxy-5-methoxybenzoic acid in cell culture, designed to yield highly reproducible, publication-quality data.

Mechanistic Overview

The cytotoxicity of eugenol derivatives in MCF-7 cells is primarily driven by the intrinsic mitochondrial apoptosis pathway [4]. The compound induces an immediate surge in intracellular ROS, which disrupts the cellular redox balance. This stress leads to the downregulation of the anti-apoptotic protein Bcl-2 and the concurrent upregulation of the pro-apoptotic protein Bax[4]. This molecular shift causes mitochondrial membrane depolarization (ΔΨm), releasing cytochrome c into the cytosol. The cytosolic cytochrome c subsequently activates Caspase-9 and Caspase-3, ultimately resulting in chromatin condensation, membrane blebbing, and cell death[4],.

G Compound 4-Allyl-3-hydroxy-5-methoxybenzoic acid ROS ↑ Intracellular ROS ↓ Glutathione Compound->ROS Bcl2 ↓ Bcl-2 / ↑ Bax ROS->Bcl2 Mito Mitochondrial Membrane Depolarization (ΔΨm) CytC Cytochrome C Release Mito->CytC Bcl2->Mito Caspase Caspase-9 & Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis (Chromatin Condensation, Membrane Blebbing) Caspase->Apoptosis

ROS-mediated intrinsic mitochondrial apoptosis pathway induced by methoxyeugenol derivatives.

Data Presentation & Expected Outcomes

To ensure a robust and self-validating system, your experimental design must incorporate both dose-response viability screening and mechanistic validation. Below is the expected quantitative baseline for this compound class.

Table 1: Representative IC50 Data for Eugenol Derivatives (48h Exposure)

Cell Line Tissue Origin Expected IC50 Range (48h) Sensitivity Profile
MCF-7 Breast Adenocarcinoma 15 - 30 µM High
MDA-MB-231 Triple-Negative Breast 10 - 25 µM High

| MCF-10A | Non-tumorigenic Epithelial| > 100 µM | Low (Therapeutic Window)|

Table 2: Expected Annexin V/PI Flow Cytometry Distribution in MCF-7 Cells

Treatment Group Viable Cells (Ann V- / PI-) Early Apoptotic (Ann V+ / PI-) Late Apoptotic (Ann V+ / PI+) Necrotic (Ann V- / PI+)
Vehicle Control (0.1% DMSO) > 90% < 5% < 3% < 2%
IC50 Compound Dose ~ 50% 25 - 30% 15 - 20% < 5%

| Positive Control (1 µM Doxorubicin) | < 30% | > 40% | > 20% | < 10% |

Detailed Experimental Protocols

Protocol A: Compound Preparation and Dosing Strategy
  • Reagents: 4-Allyl-3-hydroxy-5-methoxybenzoic acid powder (MW: 208.21 g/mol ), Cell Culture Grade DMSO.

  • Workflow:

    • Reconstitute the compound in 100% DMSO to create a 50 mM master stock.

    • Aliquot into sterile, light-protected microcentrifuge tubes and store at -20°C to prevent freeze-thaw degradation.

    • Prepare working solutions by performing serial dilutions directly into complete culture media (e.g., DMEM + 10% FBS) immediately prior to dosing.

  • 🔬 Expert Insight (Causality): The final concentration of DMSO in the cell culture must never exceed 0.1% (v/v) . Higher DMSO concentrations independently induce cellular toxicity, membrane permeabilization, and alter cellular redox states, which will heavily confound the compound's true cytotoxic effect. Always include a 0.1% DMSO vehicle control to establish a true baseline.

Protocol B: Cell Viability Assessment (MTT Assay)
  • Objective: Determine the IC50 of the compound to establish dosing parameters for downstream mechanistic assays.

  • Workflow:

    • Seed MCF-7 cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

    • Aspirate media and apply the compound at varying concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). Include Doxorubicin (1 µM) as a positive control.

    • Incubate for 24h and 48h.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150 µL of DMSO.

    • Read absorbance at 570 nm using a microplate reader.

  • 🔬 Expert Insight (Causality): Do not seed cells in the outer perimeter wells of the 96-well plate; fill them with 200 µL of sterile PBS instead. This prevents the "edge effect" (evaporation-induced thermal and concentration gradients), ensuring the calculated IC50 is mathematically reliable and reproducible[2].

Protocol C: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)
  • Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.

  • Workflow:

    • Seed MCF-7 cells at 2 × 10⁵ cells/well in a 6-well plate.

    • Treat cells with the established IC50 and 2×IC50 concentrations of the compound for 24 hours.

    • Harvest cells using pre-warmed, EDTA-free Trypsin.

    • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Analyze 10,000 events per sample via flow cytometry within 1 hour.

  • 🔬 Expert Insight (Causality): Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). Using EDTA-free trypsin is a critical failure point in this assay: Annexin V binding is strictly calcium-dependent. EDTA chelates Ca²⁺, which will strip the Annexin V from the cells, leading to massive false-negative apoptotic populations.

Protocol D: Intracellular ROS Measurement (DCFDA Assay)
  • Objective: Validate the pro-oxidant mechanism of the methoxyeugenol derivative.

  • Workflow:

    • Seed MCF-7 cells in a dark-walled, clear-bottom 96-well plate (1 × 10⁴ cells/well).

    • Pre-incubate cells with 10 µM H₂DCFDA for 30 minutes at 37°C.

    • Wash cells with PBS to remove excess extracellular dye.

    • Treat cells with the compound (IC50 dose). Use 100 µM H₂O₂ as a positive control.

    • Measure fluorescence kinetically (Ex: 485 nm, Em: 535 nm) over 4 hours.

  • 🔬 Expert Insight (Causality): H₂DCFDA is non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS into the highly fluorescent DCF[4]. The dye must be loaded before compound treatment to capture the immediate, transient oxidative burst characteristic of eugenol derivatives[3]. Loading the dye after treatment will miss the peak ROS generation window.

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 4-Allyl-3-hydroxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Allyl-3-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this multi-step synthesis. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to improve your reaction yield and product purity.

Strategic Overview: A Four-Step Synthetic Pathway

The most reliable and frequently employed route to 4-Allyl-3-hydroxy-5-methoxybenzoic acid begins with the commercially available 3-hydroxy-5-methoxybenzoic acid. The synthesis involves four critical transformations: protection of the carboxylic acid, O-allylation of the phenolic hydroxyl, a yield-determining Claisen rearrangement, and final deprotection.

G cluster_0 Synthesis Workflow A 3-Hydroxy-5-methoxybenzoic Acid B Methyl 3-hydroxy-5- methoxybenzoate A->B  Fischer Esterification  (MeOH, H₂SO₄) C Methyl 3-(allyloxy)-5- methoxybenzoate B->C  Williamson Ether Synthesis  (Allyl Bromide, K₂CO₃) D Methyl 4-allyl-3-hydroxy-5- methoxybenzoate C->D  [3,3]-Sigmatropic  Claisen Rearrangement E 4-Allyl-3-hydroxy-5- methoxybenzoic Acid D->E  Saponification  (NaOH, H₂O/EtOH)

Caption: The four-step synthetic route to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental challenges in a question-and-answer format, providing both explanations and concrete solutions.

Part 1: Esterification & O-Allylation

Q1: My initial Fischer esterification of 3-hydroxy-5-methoxybenzoic acid is slow and gives a low yield. Why?

A1: The direct esterification of phenolic acids can be challenging due to the electronic nature of the ring and potential side reactions. The key factors to control are water removal and reaction time.

  • Causality: Fischer esterification is an equilibrium-driven process. The water generated during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry methanol and glassware.

    • Effective Water Removal: While not always practical for small-scale reactions, using a Dean-Stark apparatus can be effective. For standard reflux setups, increasing the amount of sulfuric acid catalyst can help, as can extending the reaction time (monitor by TLC).

    • Alternative Reagents: If yields remain low, consider using a more reactive methylating agent like methyl iodide with a non-nucleophilic base (e.g., K₂CO₃) in a polar aprotic solvent like DMF, which will esterify the carboxylic acid under these conditions.

Q2: The O-allylation of my methyl 3-hydroxy-5-methoxybenzoate is incomplete, and I see a new, more polar spot on my TLC plate. What is happening?

A2: This is a classic issue in Williamson ether synthesis involving phenols. Incomplete reactions are common, and the polar spot suggests you may be hydrolyzing your ester.

  • Causality: The phenoxide, formed by deprotonating the hydroxyl group with a base like potassium carbonate, is the active nucleophile. Insufficient base, low temperature, or short reaction times can lead to an incomplete reaction. The appearance of a more polar spot suggests some of the methyl ester may have been saponified back to the carboxylic acid, especially if your potassium carbonate contains residual hydroxide or if there is water in your solvent.

  • Troubleshooting Steps:

    • Base & Solvent: Use anhydrous potassium carbonate (at least 2-3 equivalents) and anhydrous DMF or acetone. Ensure the reagents are fully dissolved or well-suspended.[1]

    • Temperature: Gently heating the reaction to 50-60 °C can significantly increase the rate of O-allylation without promoting significant side reactions.[1]

    • Monitoring: Monitor the reaction by TLC until the starting phenol spot has been completely consumed.

    • Workup: During the aqueous workup, avoid using a strong base. Pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate.[1][2]

Part 2: The Claisen Rearrangement - The Core Challenge

The[3][3]-sigmatropic Claisen rearrangement is the most critical and often lowest-yielding step. Success hinges on precise control of reaction conditions.

Q3: My thermal Claisen rearrangement gives a very low yield and a lot of dark, insoluble decomposition products. How can I fix this?

A3: High temperatures required for thermal rearrangements often lead to decomposition.[3][4] The solution is to lower the energy barrier for the reaction through catalysis or alternative energy sources.

  • Causality: The concerted, pericyclic mechanism of the Claisen rearrangement involves a high-energy six-membered transition state.[5][6] Heating the substrate (Methyl 3-(allyloxy)-5-methoxybenzoate) neat or in a high-boiling solvent like N,N-diethylaniline or diphenyl ether to 180-220 °C can provide the necessary activation energy, but also provides energy for undesired decomposition pathways.[1][3]

  • Troubleshooting & Optimization:

MethodTemperatureTypical DurationKey Advantages & Considerations
Thermal (Conventional) 180-220 °CSeveral HoursSimple setup, but often leads to low yields and decomposition.[1][3]
Lewis Acid Catalysis 25-100 °C1-6 HoursSignificantly lower temperatures, cleaner reactions, and often higher yields. Common catalysts include BF₃·OEt₂, AlCl₃, and Sc(OTf)₃.[3][7][8] Caution: Catalyst choice can influence regioselectivity and may promote ether cleavage.[3]
Microwave Irradiation 180-220 °C1-3 HoursDramatically reduced reaction times due to efficient localized heating. Often results in higher yields and cleaner reaction profiles.[2][9] Requires specialized equipment.

Q4: I'm getting a mixture of the desired 4-allyl (para) product and the 2-allyl (ortho) isomer. How can I improve regioselectivity?

A4: Regioselectivity in aromatic Claisen rearrangements is governed by both steric and electronic factors of the substituents on the ring.[10][4]

  • Causality: The rearrangement initially proceeds to the sterically accessible ortho positions (2- and 6- positions). If both ortho positions are blocked, a subsequent Cope rearrangement can occur to the para position.[5] In your substrate, the ortho positions are not blocked. However, the electronic influence of the methoxy and methyl ester groups directs the outcome. The electron-donating methoxy group is an ortho, para director, activating the 4- and 6-positions. The electron-withdrawing methyl ester group is a meta director, deactivating the ortho and para positions relative to it. The 4-position is ortho to the activating methoxy group, making it a favorable site for rearrangement.

  • Strategies for Control:

    • Lewis Acid Choice: The choice of Lewis acid can influence the ortho/para ratio. Boron-based Lewis acids like BCl₃ have been shown in some systems to favor para rearrangement.[3] Screening different Lewis acids is recommended.

    • Temperature Control: In some cases, lower temperatures (enabled by catalysis) can favor the thermodynamically more stable product, which may differ from the product favored at high temperatures.

Q5: My main byproduct is the starting phenol (Methyl 3-hydroxy-5-methoxybenzoate). How do I prevent this ether cleavage?

A5: Cleavage of the allyl ether is a known side reaction, especially under harsh conditions or with certain catalysts.[3]

  • Causality: High temperatures can cause thermal cleavage of the C-O bond. Additionally, some Lewis acids, particularly those that are also strong proton sources or have residual protic impurities, can catalyze the hydrolysis or cleavage of the ether.

  • Preventative Measures:

    • Lower the Temperature: This is the most effective strategy. Employing microwave irradiation or a suitable Lewis acid allows you to run the reaction under milder conditions where cleavage is less likely.

    • Screen Catalysts: If you are using a Lewis acid and observing significant cleavage, try a different one. For example, if a strong Lewis acid like AlCl₃ is causing issues, a milder one like ZnCl₂ might be more suitable.

Part 3: Deprotection & Final Purification

Q6: I'm having difficulty purifying the final 4-Allyl-3-hydroxy-5-methoxybenzoic acid. What methods are most effective?

A6: Purification of the final product often requires a combination of techniques to remove unreacted ester, isomeric byproducts, and any residual reagents from the saponification step.

  • Causality: The final product is a carboxylic acid, making it amenable to acid-base extraction. However, its polarity is similar to potential acidic byproducts. Isomeric products can be particularly challenging to separate.

  • Recommended Purification Workflow:

    • Acid-Base Extraction: After saponification, acidify the reaction mixture with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This will precipitate your carboxylic acid product. You can then extract the product into an organic solvent like ethyl acetate. Washing the organic layer with brine will help remove water-soluble impurities.

    • Column Chromatography: This is often necessary to separate the desired 4-allyl isomer from any 2-allyl byproduct. A good starting solvent system is a gradient of petroleum ether/ethyl acetate or hexane/ethyl acetate with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the silica gel.[11]

    • Recrystallization: If a solid is obtained after chromatography, recrystallization can be an excellent final polishing step. Test solvents like ethanol/water, ethyl acetate/hexane, or methanol.[11]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and should be optimized for your specific setup.[1][2]

Step 1: Synthesis of Methyl 3-hydroxy-5-methoxybenzoate (Esterification)

  • Suspend 3-hydroxy-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of Methyl 3-(allyloxy)-5-methoxybenzoate (O-Allylation)

  • Dissolve the methyl 3-hydroxy-5-methoxybenzoate (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq).

  • To the stirred suspension, add allyl bromide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 3-5 hours until TLC indicates complete consumption of the starting material.[1]

  • Cool the mixture and pour it into cold water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 3: Synthesis of Methyl 4-allyl-3-hydroxy-5-methoxybenzoate (Claisen Rearrangement - Microwave Method)

  • Dissolve the methyl 3-(allyloxy)-5-methoxybenzoate (1.0 eq) in N-methyl-2-pyrrolidone (NMP).[2][9]

  • Subject the solution to microwave irradiation at 200 °C for 1-3 hours in a sealed microwave reactor vessel.

  • Monitor the reaction by TLC for the disappearance of starting material and the appearance of a new, more polar product spot.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate isomers.

Step 4: Synthesis of 4-Allyl-3-hydroxy-5-methoxybenzoic Acid (Saponification)

  • Dissolve the purified methyl 4-allyl-3-hydroxy-5-methoxybenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1).

  • Add an excess of sodium hydroxide (3-5 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor by TLC until the starting ester is consumed.

  • Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration or extract with ethyl acetate.

  • Dry the product to yield the final 4-Allyl-3-hydroxy-5-methoxybenzoic acid. Further purification can be achieved by recrystallization.

Mechanistic Insight: The Claisen Rearrangement

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a highly ordered, chair-like six-membered transition state. This intramolecular process involves the cleavage of a C-O bond and the formation of a C-C bond simultaneously, driven by the formation of a stable phenol.

G start Allyl Aryl Ether ts Chair-like Transition State start->ts Heat or Catalyst end ortho-Allyl Phenol (Dienone Intermediate) ts->end [3,3]-Sigmatropic Shift

Caption: The concerted mechanism of the Claisen rearrangement.

References

  • Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors. PubMed. Available at: [Link]

  • Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil. PMC. Available at: [Link]

  • O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil. RSC Publishing. Available at: [Link]

  • Catalytic Intermolecular Ortho-Arylation of Phenols. The Journal of Organic Chemistry. Available at: [Link]

  • Syringic acid. American Chemical Society. Available at: [Link]

  • Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. PMC. Available at: [Link]

  • Investigating the asymmetric Claisen-Cope rearrangement. reposiTUm. Available at: [Link]

  • Claisen rearrangement. Wikipedia. Available at: [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. Available at: [Link]

  • Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids. ResearchGate. Available at: [Link]

  • Synthesis of 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester. PrepChem.com. Available at: [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Domino Alkene-Isomerization–Claisen Rearrangement Strategy to Substituted Allylsilanes. The Journal of Organic Chemistry. Available at: [Link]

  • クライゼン転位 Claisen Rearrangement. Chem-Station. Available at: [Link]

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv. Available at: [Link]

  • Yield of ortho-allyl phenol for some relevant alcoholic solvents and... ResearchGate. Available at: [Link]

  • Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. ResearchGate. Available at: [Link]

  • US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Google Patents.
  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC. Available at: [Link]

Sources

Optimizing mobile phase gradients for 4-Allyl-3-hydroxy-5-methoxybenzoic acid baseline separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-Allyl-3-hydroxy-5-methoxybenzoic acid (CAS: 55703-71-4). This resource is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven methodologies, gradient optimization strategies, and troubleshooting guides to achieve robust baseline separation of this complex analyte from its structural analogs and matrix interferences.

Analyte Profiling & Mechanistic Challenges

Before optimizing a mobile phase gradient, it is critical to understand the physicochemical properties of the target molecule. 4-Allyl-3-hydroxy-5-methoxybenzoic acid possesses three distinct functional groups that dictate its chromatographic behavior:

  • Carboxylic Acid Group ( pKa​≈4.0−4.5 ): Highly sensitive to mobile phase pH. If the pH is not strictly controlled, the molecule will exist in an equilibrium between protonated and ionized states, leading to severe peak broadening [1].

  • Phenolic Hydroxyl & Methoxy Groups: Act as hydrogen bond donors/acceptors, making the molecule susceptible to secondary interactions with residual silanol groups on silica-based stationary phases.

  • Allyl Group: Imparts significant hydrophobicity, requiring a sufficient concentration of organic modifier to elute the compound within a reasonable runtime.

The Optimization Goal: To achieve baseline separation (Resolution, Rs​>1.5 ), the gradient must balance the suppression of analyte ionization (via acidic aqueous phases) with a precisely tuned organic ramp to resolve the target from closely related eugenol or lignin-derived impurities [2].

Core Directive: Gradient Optimization Protocol

The following step-by-step methodology is a self-validating system for developing a baseline-resolved HPLC/UHPLC method.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 0.1% Formic Acid in LC-MS grade H2​O . Causality: The pH of this solution is approximately 2.7. By keeping the pH at least 1.5 units below the pKa​ of the carboxylic acid group, we force the analyte entirely into its protonated (hydrophobic) state, ensuring a single interaction mechanism with the stationary phase [1].

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile. Causality: Acetonitrile provides lower system backpressure than methanol and generally yields sharper peaks for aromatic acids due to its distinct dipole moment and lack of hydrogen-bond donation [3].

Step 2: Column Equilibration
  • Install an end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Flush the system with 10% B for at least 15 column volumes to ensure the stationary phase is fully wetted and the baseline UV absorbance is stable.

Step 3: The Screening Gradient Execution

Run a broad linear gradient to determine the approximate elution point:

  • Time 0-20 min: 10% B to 90% B (Flow rate: 1.0 mL/min).

  • Detection: UV at 230 nm and 280 nm.

Step 4: Retention Time Evaluation & Slope Adjustment
  • Identify the retention time ( tR​ ) of 4-Allyl-3-hydroxy-5-methoxybenzoic acid.

  • Calculate the exact percentage of organic solvent at the time of elution using the formula:

    %Belution​=%Binitial​+(tgradient​tR​−tD​​×Δ%B)

    (Where tD​ is the dwell time/dead volume time of the system).

  • Optimize: Modify the gradient to be extremely shallow (e.g., 1% to 2% B increase per minute) starting 5% below the calculated %Belution​ . This flattened slope maximizes selectivity ( α ) between the target and co-eluting isomers [4].

GradientWorkflow Start Analyze Analyte Structure (pKa ~4.2, Hydrophobic Allyl Group) Aqueous Prepare Aqueous Phase (0.1% Formic Acid, pH 2.7) Start->Aqueous Organic Select Organic Modifier (Acetonitrile for low backpressure) Start->Organic Screening Run Broad Screening Gradient (10% to 90% B over 20 mins) Aqueous->Screening Organic->Screening Evaluate Evaluate Chromatogram (Retention Time & Resolution) Screening->Evaluate Optimize Flatten Gradient Slope (±5% B around elution time) Evaluate->Optimize Co-elution (Rs < 1.5) Success Baseline Separation Achieved (Rs > 1.5) Evaluate->Success Rs ≥ 1.5 Optimize->Evaluate Re-test

Caption: Logical workflow for optimizing HPLC gradients for benzoic acid derivatives.

Data Presentation: Optimized Parameters

Table 1: Recommended Optimized Gradient Profile

This profile assumes the analyte elutes around 45% Acetonitrile based on the screening run.

Time (min)% Aqueous (0.1% FA)% Organic (ACN)Flow Rate (mL/min)Curve Profile
0.090101.0Isocratic hold
2.090101.0Start ramp
10.060401.0Steep ramp to approach elution
20.0 50 50 1.0 Shallow ramp (1%/min) for baseline separation
22.010901.0Column wash
27.010901.0Hold wash
27.190101.0Return to initial
35.090101.0Re-equilibration

Troubleshooting Guides & FAQs

Q1: My 4-Allyl-3-hydroxy-5-methoxybenzoic acid peak is exhibiting severe tailing (Asymmetry Factor > 1.5). How do I fix this? A: Peak tailing for aromatic carboxylic acids is almost always caused by one of two factors: partial ionization or secondary silanol interactions [1].

  • Action 1: Verify your mobile phase pH. If you are using plain water or a weak buffer (pH > 3.5), the acid is partially ionizing. Lower the pH to 2.0–2.5 using Formic Acid or Trifluoroacetic Acid (TFA).

  • Action 2: If the pH is correct, the hydroxyl groups on the analyte are likely hydrogen-bonding with unreacted silanol groups (-Si-OH) on the silica support. Switch to a high-purity, fully end-capped C18 column designed for polar analytes.

Q2: I am seeing two peaks co-eluting, likely an isomer or a synthetic precursor. Adjusting the gradient slope isn't helping enough. What is the next logical step? A: If flattening the gradient slope (changing retention factor, k ) fails to provide baseline separation, you must change the selectivity ( α ) of the system.

  • Action: Switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent and can participate in hydrogen bonding with the methoxy and hydroxyl groups of the analyte, fundamentally altering the elution order and spacing of structurally similar isomers [3].

Q3: My retention times are drifting earlier with each consecutive injection. What is the root cause? A: This is a classic symptom of inadequate column re-equilibration in gradient elution. Because 4-Allyl-3-hydroxy-5-methoxybenzoic acid requires a highly aqueous starting condition (10% B), the stationary phase pores take longer to fully flush out the high-organic wash (90% B) from the previous run.

  • Action: Increase your post-gradient re-equilibration time from 5 minutes to at least 10 column volumes (typically 8-10 minutes at 1.0 mL/min).

PeakTailing Issue Issue: Peak Tailing Asymmetry Factor > 1.5 CheckPH Is Mobile Phase pH < pKa - 2? Issue->CheckPH FixPH Adjust pH to 2.0-2.5 (Suppress Ionization) CheckPH->FixPH No CheckCol Secondary Silanol Interactions? CheckPH->CheckCol Yes FixCol Use End-capped C18 or Add TEA CheckCol->FixCol Likely CheckVoid Physical Column Damage/Void? CheckCol->CheckVoid Unlikely FixVoid Replace Column or Frit CheckVoid->FixVoid Yes

Caption: Decision tree for diagnosing and resolving peak tailing in acidic analytes.

Table 2: Rapid Troubleshooting Matrix
SymptomPrimary Root CauseCorrective Action
Peak Tailing pH too close to pKa​ (~4.2)Decrease aqueous pH to 2.5 using Formic Acid.
Co-elution Gradient slope too steepDecrease gradient ramp to 1-2% B/min at elution zone.
Retention Drift Poor column re-equilibrationExtend post-run hold at initial conditions by 5 mins.
Split Peaks Sample solvent stronger than mobile phaseDilute sample in initial mobile phase (e.g., 10% ACN).

References

  • HPLC gradient conditions for benzoic acid and benzyl alcohol analysis Source: ResearchGate URL:[Link]

  • High-Performance Liquid Chromatography Method for the Determination of Benzoic Acid in Beverages Source: UPB Scientific Bulletin URL:[Link]

Validation & Comparative

Inter-laboratory validation of 4-Allyl-3-hydroxy-5-methoxybenzoic acid quantification assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, reproducible quantification assay for specialized phenolic derivatives like 4-Allyl-3-hydroxy-5-methoxybenzoic acid (CAS 55703-71-4) requires navigating complex matrix effects, structural instability, and stringent regulatory expectations. This compound, characterized by its allyl group and phenolic hydroxyl/methoxy moieties, serves as a critical intermediate in advanced organic synthesis and a bioactive marker in specialized botanical extracts 12.

To ensure analytical integrity across different geographical sites, an inter-laboratory validation must be executed in strict accordance with ICH Q2(R2) guidelines for analytical procedure validation 3 and the FDA’s Bioanalytical Method Validation guidance [[4]](). This guide objectively compares the three primary quantification platforms—HPLC-UV, LC-MS/MS, and GC-MS—providing field-proven insights, causality-driven protocols, and supporting experimental data.

Analytical Platform Comparison: Mechanistic Causality

When selecting an assay for 4-Allyl-3-hydroxy-5-methoxybenzoic acid, the choice of platform is dictated by the required dynamic range and the complexity of the sample matrix.

  • LC-MS/MS (Triple Quadrupole): The gold standard for trace-level bioanalysis. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS isolates the specific precursor ion (e.g., [M-H]⁻ at m/z 207) and fragments it to a stable product ion. This dual-mass filtering provides unparalleled selectivity, effectively ignoring co-eluting matrix interferences 5.

  • HPLC-UV (Diode Array Detection): Ideal for bulk API release testing or high-concentration botanical extracts. The conjugated π -system of the aromatic ring and the allyl double bond provides strong UV absorbance (typically monitored at 254 nm or 280 nm). While it lacks the sensitivity of MS, it offers superior day-to-day robustness and lower operational costs.

  • GC-MS: Offers exceptional chromatographic resolution but requires mandatory chemical derivatization (e.g., silylation using BSTFA) to volatilize the polar hydroxyl and carboxylic acid groups. This extra sample preparation step introduces variability, making it less favorable for high-throughput inter-laboratory studies unless specifically required to resolve structural isomers.

G S1 Sample Preparation (LLE / SPE) S2 LC-MS/MS (High Sensitivity / Trace) S1->S2 Matrix Extract S3 HPLC-UV (Routine QA/QC) S1->S3 Bulk Extract S4 GC-MS (Derivatization Required) S1->S4 Silylation S5 Inter-Laboratory Validation (ICH Q2(R2) & FDA Guidelines) S2->S5 MRM Data S3->S5 UV Absorbance S4->S5 SIM Data

Workflow for multi-platform quantification and inter-laboratory validation.

Inter-Laboratory Validation Data Summary

To demonstrate intermediate precision and reproducibility across three independent laboratories, a standardized validation protocol was executed. The data below summarizes the performance of each platform when quantifying 4-Allyl-3-hydroxy-5-methoxybenzoic acid in a complex biological matrix (e.g., plasma).

Analytical PlatformLOD (ng/mL)LOQ (ng/mL)Dynamic RangeInter-Lab Precision (RSD%)Mean Recovery (%)Matrix Effect (%)
LC-MS/MS (ESI-) 0.51.51.5 – 5,000 ng/mL4.2%92.4 ± 3.1-8.5 (Suppression)
HPLC-UV (280 nm) 150.0500.00.5 – 100 µg/mL2.8%96.8 ± 1.5N/A
GC-MS (SIM Mode) 5.015.015.0 – 10,000 ng/mL7.6%85.2 ± 5.4+4.2 (Enhancement)

Data Interpretation: LC-MS/MS is the only platform capable of meeting the stringent FDA criteria for trace pharmacokinetic profiling (LOQ < 5 ng/mL) 6. However, HPLC-UV exhibits the lowest inter-laboratory Relative Standard Deviation (RSD%), making it the most rugged choice for raw material standardization where concentrations exceed 1 µg/mL.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A protocol is only as good as its built-in controls. The following LC-MS/MS methodology is designed as a "self-validating system." It incorporates an Internal Standard (IS) to correct for extraction losses and a System Suitability Test (SST) to ensure instrument readiness before any sample is consumed.

Phase 1: Sample Preparation (Solid-Phase Extraction)

Causality: Simple protein precipitation leaves residual phospholipids that cause severe ion suppression in the mass spectrometer's ESI source. Solid-Phase Extraction (SPE) using a mixed-mode anion exchange (MAX) cartridge is employed because the target analyte contains a carboxylic acid group (pKa ~4.2).

  • Spike IS: Aliquot 100 µL of sample matrix. Add 10 µL of Internal Standard (e.g., 13C6​ -labeled 4-Allyl-3-hydroxy-5-methoxybenzoic acid, 500 ng/mL). Reasoning: Adding the IS at the very first step ensures that any subsequent volumetric losses or extraction inefficiencies are mathematically normalized.

  • Conditioning: Condition the MAX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% Ammonium Hydroxide in Water.

  • Loading & Washing: Load the sample. Wash with 1 mL of 2% Ammonium Hydroxide (removes neutral/basic interferences) followed by 1 mL Methanol (removes hydrophobic interferences). Reasoning: At high pH, the analyte's carboxylic acid is fully deprotonated and strongly retained by the anion-exchange resin.

  • Elution: Elute the target analyte with 1 mL of 5% Formic Acid in Methanol. Reasoning: The acidic environment neutralizes the analyte, breaking the ionic bond with the resin and allowing the organic solvent to elute it.

  • Reconstitution: Evaporate to dryness under gentle nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: Chromatographic Separation & MS Detection

Causality: The mobile phase must balance chromatographic resolution with ionization efficiency.

  • System Suitability Test (SST): Inject a known mid-QC standard six consecutive times. Acceptance Criteria: Retention time RSD < 1.0%, Peak Area RSD < 2.0%, Tailing Factor between 0.9 and 1.2. Do not proceed if SST fails.

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Reasoning: Formic acid keeps the carboxylic acid moiety protonated during chromatography, preventing peak tailing on the silica stationary phase. Paradoxically, in ESI negative mode, the high voltage in the source easily strips this proton, yielding a strong [M-H]⁻ signal 7.

  • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Negative ESI): Monitor the transition m/z 207.1 m/z 163.0 (Loss of CO2​ from the carboxylic acid).

Pathway P1 Eugenol / Lignin Precursors P2 Enzymatic / Synthetic Oxidation P1->P2 P3 4-Allyl-3-hydroxy-5-methoxybenzoic acid (Target Analyte) P2->P3 P4 Downstream Conjugates (Glucuronides/Sulfates) P3->P4 Phase II Metabolism

Metabolic and synthetic pathways involving 4-Allyl-3-hydroxy-5-methoxybenzoic acid.

Conclusion & Strategic Recommendations

For the inter-laboratory validation of 4-Allyl-3-hydroxy-5-methoxybenzoic acid, LC-MS/MS paired with mixed-mode SPE is the definitive recommendation for pharmacokinetic and trace-level studies. It is the only platform that consistently achieves an RSD < 5% at low nanogram concentrations across multiple sites, satisfying both ICH Q2(R2) and FDA mandates 34. Conversely, laboratories tasked strictly with raw material quality control should default to HPLC-UV , as its superior ruggedness and immunity to matrix ionization effects make it highly reliable for transferring methods between global manufacturing sites.

References

  • Synthesis of 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester. PrepChem. Available at: [Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Bioanalytical Method Validation of ANDAs - What the Assessor Looks For. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. D-NB.info. Available at: [Link]

  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 4-Allyl-3-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

The core of our safety philosophy is the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1] This document will walk you through this process, ensuring you are equipped with not just the "what" but the "why" behind each safety recommendation.

Hazard Recognition: Understanding the Compound

Given its chemical structure as a substituted benzoic acid, 4-Allyl-3-hydroxy-5-methoxybenzoic acid is anticipated to share hazard characteristics with similar molecules. These hazards, identified from the SDS of analogous compounds, include:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3][4]

  • Harmful if Swallowed: Ingestion may be harmful.[2][4]

It is imperative to handle this compound with the assumption that it possesses these hazards until empirical data proves otherwise.

Risk Assessment and PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the appropriate PPE for their employees.[5][6] This assessment should consider the specific manipulations being performed with the chemical.

Engineering and Administrative Controls First

Before relying on PPE, which is the last line of defense, prioritize engineering and administrative controls.[5]

  • Engineering Controls: All work with 4-Allyl-3-hydroxy-5-methoxybenzoic acid in solid (powder) form or in volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Administrative Controls: Develop a written Chemical Hygiene Plan as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][9] This plan should include standard operating procedures (SOPs) for handling this specific chemical.

Personal Protective Equipment: A Detailed Breakdown

The following table outlines the recommended PPE for handling 4-Allyl-3-hydroxy-5-methoxybenzoic acid, with specifications to guide your selection.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldRationale: Protects against splashes of solutions and airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing.[10][11] Specifications: Must meet ANSI Z87.1 standards or equivalent.[5]
Hand Protection Chemical-Resistant GlovesRationale: Prevents skin contact and potential irritation or absorption. Specifications: Nitrile gloves are a suitable initial choice for incidental contact.[12][13][14] For prolonged contact or when handling solutions, consult a glove compatibility chart for the specific solvent being used. Always inspect gloves for tears or punctures before use.[11]
Body Protection Laboratory CoatRationale: Protects skin and personal clothing from contamination.[7][15] Specifications: A long-sleeved, knee-length lab coat is required. For handling larger quantities, a chemically resistant apron over the lab coat is recommended.[12]
Respiratory Protection NIOSH-Approved RespiratorRationale: Required when engineering controls (like a fume hood) are not feasible or are insufficient to control exposure to airborne dust or aerosols. Specifications: The type of respirator (e.g., N95 for particulates, or an air-purifying respirator with organic vapor cartridges for solutions) must be selected based on a formal risk assessment.[6][12] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[6][10]
Foot Protection Closed-Toe ShoesRationale: Protects feet from spills and falling objects. Specifications: Shoes should fully cover the foot. Open-toed shoes, sandals, and perforated shoes are strictly prohibited in the laboratory.[10][15]

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. Follow these step-by-step procedures to minimize the risk of contamination.

Donning (Putting On) PPE Workflow

Donning_PPE A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Eye and Face Protection B->C D 4. Gloves C->D caption Figure 1: Recommended PPE Donning Sequence

Figure 1: Recommended PPE Donning Sequence
  • Lab Coat: Fasten completely.

  • Respirator: If required, perform a seal check.

  • Eye and Face Protection: Ensure a snug fit.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing (Removing) PPE Workflow

This sequence is designed to prevent the transfer of contaminants from used PPE to your body.

Doffing_PPE A 1. Gloves B 2. Face Shield A->B C 3. Lab Coat B->C D 4. Goggles C->D E 5. Respirator (if worn) D->E F 6. Wash Hands E->F caption Figure 2: Recommended PPE Doffing Sequence

Figure 2: Recommended PPE Doffing Sequence
  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Face Shield: Remove by handling the headband.

  • Lab Coat: Remove by rolling it inside out, only touching the interior.

  • Goggles: Remove by handling the strap.

  • Respirator: Remove without touching the front of the respirator.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[15]

Disposal Plan
  • Solid Waste: Dispose of contaminated gloves, weigh papers, and other solid materials in a designated, labeled hazardous waste container.[16][17]

  • Liquid Waste: Unused solutions of 4-Allyl-3-hydroxy-5-methoxybenzoic acid should be disposed of in a properly labeled hazardous waste container. Do not pour chemicals down the drain unless explicitly permitted by your institution's environmental health and safety office.[17]

  • Contaminated Clothing: Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policy.

Emergency Preparedness

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[16][18] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[16][18] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air.[2][16] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

  • Spills: For minor spills, alert personnel in the area, wear appropriate PPE, and clean up the material with an absorbent pad or by carefully sweeping the solid.[19] Place all cleanup materials in a sealed, labeled container for proper disposal. For major spills, evacuate the area and contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory workflow, you foster a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Instrument Exchange. [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]

  • Safety. American Chemical Society. [Link]

  • Doing Things Safely. American Chemical Society. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Handling Chemicals Safely. American Chemical Society (YouTube). [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona, Research Laboratory & Safety Services. [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • Personal Protective Equipment Hand and Arm Protection (Appendix D). North Carolina State University, Environmental Health and Safety. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro-. Angene Chemical. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Allyl-3-hydroxy-5-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Allyl-3-hydroxy-5-methoxybenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.